molecular formula C10H9NO3 B13467912 2,4-Dimethyl-1,3-benzoxazole-6-carboxylic acid

2,4-Dimethyl-1,3-benzoxazole-6-carboxylic acid

Cat. No.: B13467912
M. Wt: 191.18 g/mol
InChI Key: DFQDSBJZLVTVQJ-UHFFFAOYSA-N
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Description

2,4-Dimethyl-1,3-benzoxazole-6-carboxylic acid is a heterocyclic aromatic compound that features a benzoxazole core with two methyl groups at positions 2 and 4, and a carboxylic acid group at position 6. This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-1,3-benzoxazole-6-carboxylic acid typically involves the condensation of 2-aminophenol with various aldehydes or acids under different reaction conditions. One common method includes the use of 2-aminophenol and an aldehyde in the presence of a catalyst such as a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) under reflux conditions . This reaction yields the benzoxazole core, which can then be further functionalized to introduce the carboxylic acid group at position 6.

Industrial Production Methods

Industrial production of benzoxazole derivatives often involves the use of metal catalysts, ionic liquid catalysts, and nanocatalysts to enhance the efficiency and yield of the reactions. The choice of catalyst and reaction conditions can significantly impact the overall yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-1,3-benzoxazole-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve the use of solvents like ethanol or acetonitrile and may require specific temperatures and pressures to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or nitro groups .

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-1,3-benzoxazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzoxazole core allows for efficient interaction with biological targets through π-π stacking or π-cation interactions with host molecules. The oxygen and nitrogen atoms in the oxazole moiety can act as hydrogen bond acceptors, facilitating non-covalent interactions with proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,4-Dimethyl-1,3-benzoxazole-6-carboxylic acid include other benzoxazole derivatives such as:

Uniqueness

What sets this compound apart from its analogs is the specific positioning of the carboxylic acid group at position 6, which can influence its biological activity and chemical reactivity. This unique structure allows for distinct interactions with biological targets and can lead to different pharmacological profiles compared to other benzoxazole derivatives .

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

2,4-dimethyl-1,3-benzoxazole-6-carboxylic acid

InChI

InChI=1S/C10H9NO3/c1-5-3-7(10(12)13)4-8-9(5)11-6(2)14-8/h3-4H,1-2H3,(H,12,13)

InChI Key

DFQDSBJZLVTVQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N=C(O2)C)C(=O)O

Origin of Product

United States

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